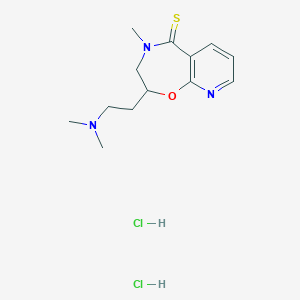

Rocastine dihydrochloride

Description

Historical Context and Development of Pyrido[3,2-f]-1,4-Oxazepine Derivatives

The development of Rocastine (B10874) is rooted in the broader exploration of heterocyclic compounds for pharmaceutical use. Pyrido[3,2-f]-1,4-oxazepines are a specific class of these compounds, characterized by a fused ring system consisting of a pyridine (B92270) ring and a seven-membered oxazepine ring. ontosight.aiontosight.ai The interest in oxazepine derivatives, in general, stems from their diverse biological activities, which have been investigated for potential anticonvulsant, anti-anxiety, and anti-inflammatory properties. ontosight.ai

The synthesis and study of various derivatives within this class have been a focus of medicinal chemistry. researchgate.netacs.org Researchers have explored how modifications to the core structure, such as the addition of different side chains, influence the compound's biological activity. ontosight.aiontosight.ai The development of pyrido[3,2-f]-1,4-oxazepine derivatives, including Rocastine, represents a targeted effort to create molecules with specific pharmacological actions. ontosight.aiontosight.ai The unique three-dimensional conformation of these molecules is considered important for their interaction with biological targets. vu.nl

Significance of Rocastine Dihydrochloride (B599025) in Antihistamine Research

Rocastine dihydrochloride has been identified in scientific literature as a potent and selective H1 antagonist, which is the mechanism of action for antihistamine drugs. medchemexpress.eunih.gov Its significance in research lies in its characterization as a non-sedating antihistamine, a desirable feature in modern allergy medications. nih.govresearchgate.net

Research published in 1989 detailed Rocastine's pharmacological profile, highlighting several key properties that distinguish it within the field of antihistamine research:

Potency : In studies on guinea pigs, Rocastine was found to be as effective as several first-generation antihistamines and superior to others like diphenhydramine (B27) and terfenadine (B1681261) in protecting against a lethal dose of histamine (B1213489). nih.gov

Rapid Onset of Action : The same research indicated that Rocastine has a faster onset of action compared to terfenadine. nih.gov

Selectivity : The compound was shown to be a selective H1-antagonist, lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. nih.gov

Non-sedating Properties : Studies showed that Rocastine did not alter the EEG of cats at doses significantly higher than its antihistaminic dose, suggesting a low potential for causing sedation. nih.gov

These findings positioned Rocastine as a significant compound in the quest for effective antihistamines without the sedative side effects common to earlier drugs. nih.govresearchgate.net

Interactive Data Table: Comparative Potency of Rocastine (1-hr oral PD50 in guinea pigs)

| Compound | Potency Compared to Rocastine |

| Rocastine | - |

| Brompheniramine | As effective |

| Chlorpheniramine | As effective |

| Pyrilamine (B1676287) | As effective |

| Promethazine | As effective |

| Astemizole | Inferior |

| Diphenhydramine | Inferior |

| Terfenadine | Inferior |

| Oxatomide (B1677844) | Inferior |

| Data sourced from a 1989 study on Rocastine's antihistaminic properties. nih.gov |

Evolution of Antihistamine Agents and this compound's Position

The development of antihistamines has progressed through several generations, each aiming to improve efficacy and reduce side effects. udes.edu.conih.gov

First-Generation Antihistamines : Introduced in the 1940s, these drugs were effective at blocking H1 receptors but were also non-selective and readily crossed the blood-brain barrier. nih.govwikipedia.org This led to significant sedative effects and other central nervous system side effects like drowsiness and fatigue. nih.govnih.gov Examples include diphenhydramine and chlorpheniramine. nih.gov

Second-Generation Antihistamines : A major advance occurred in the 1980s with the introduction of second-generation H1-antihistamines. nih.govnih.gov These drugs were developed to be more selective for peripheral H1 receptors and have limited penetration of the blood-brain barrier, making them minimally or non-sedating. udes.edu.conih.gov Terfenadine, loratadine, and cetirizine (B192768) are well-known examples of this generation. wikipedia.orgresearchgate.net

Third-Generation Antihistamines : This generation consists of active metabolites of second-generation drugs, such as fexofenadine (B15129) (the active metabolite of terfenadine) and levocetirizine. udes.edu.conih.gov They are designed to offer the highest efficacy and safety profiles with minimal side effects. udes.edu.co

Rocastine, described as a potent, non-sedating H1 antagonist, fits within the characteristics of the second generation of antihistamines. medchemexpress.eunih.govresearchgate.net Research from the late 1980s positioned it as a rapid-acting, non-sedating alternative to the first-generation agents and a contemporary of early second-generation drugs like terfenadine. nih.gov The development of such compounds was driven by the need to separate the desired antihistaminic effect from the undesirable sedative properties of earlier medications. vu.nlnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

109914-03-6 |

|---|---|

Molecular Formula |

C13H21Cl2N3OS |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |

InChI |

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H |

InChI Key |

YMPCDUXVFUPMJD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Rocastine Dihydrochloride

Synthetic Pathways and Methodologies for Rocastine (B10874) Core Structure

The core structure of Rocastine is a pyrido[3,2-f]-1,4-oxazapine-5(2H)-thione, a complex heterocyclic scaffold. The synthesis of this core relies on established and advanced methodologies in organic chemistry, designed to build the fused ring system with precision.

Intramolecular Cyclization Reactions in Rocastine Synthesis

A key step in the formation of the seven-membered oxazepine ring in the Rocastine core is an intramolecular cyclization reaction. While the specific synthesis of Rocastine is not extensively detailed in publicly available literature, analogous syntheses of 1,4-oxazepine (B8637140) and benzoxazepine rings often employ intramolecular nucleophilic substitution or cyclization strategies. For the pyrido[3,2-f]-1,4-oxazepine system, this typically involves a precursor molecule containing a pyridine (B92270) ring with an ortho-substituted amino alcohol or a related functional group. The cyclization step would then involve the formation of the ether linkage to close the seven-membered ring. Methodologies such as base-mediated 7-exo-dig intramolecular cyclization have been successfully used for creating similar fused 1,4-oxazepine structures and represent a viable pathway for the Rocastine core. nih.gov

Advanced Synthetic Approaches to Complex Heterocyclic Scaffolds

The synthesis of complex, fused heterocyclic scaffolds like the pyrido-oxazepine core of Rocastine is an active area of research in medicinal chemistry. nih.gov Modern synthetic strategies that could be applied to this system aim to improve efficiency, yield, and stereocontrol.

Advanced approaches include:

Transition-metal-catalyzed cross-coupling reactions: These methods can be used to construct the C-O and C-N bonds necessary to form the oxazepine ring from functionalized pyridine and side-chain precursors.

Friedel-Crafts Cyclization: An efficient method for creating related pyrido[2,3-b] nih.govdntb.gov.uabenzoxazepines involves a Friedel-Crafts reaction of 2-phenoxypyridin-3-amines with aromatic acids, demonstrating a powerful tool for the synthesis of such fused systems. osi.lv

Multi-component reactions (MCRs): MCRs offer a streamlined approach to building complex molecules in a single step, potentially allowing for the rapid assembly of the Rocastine scaffold or its analogs from simpler starting materials. nih.gov

Flow chemistry: This technology can provide better control over reaction conditions, leading to higher yields and purity, which is particularly advantageous for multi-step syntheses of complex pharmaceutical compounds.

These modern strategies offer powerful alternatives to classical synthetic routes for preparing Rocastine and its derivatives, enabling greater structural diversity for drug discovery programs. mdpi.com

Enantiomeric Synthesis and Chiral Resolution of Rocastine Dihydrochloride (B599025)

Rocastine possesses a chiral center, and its biological activity is highly dependent on the stereochemistry at this position. Therefore, the separation and synthesis of its individual enantiomers are of critical importance.

Enantiomeric Purity and Control in Rocastine Synthesis

Achieving high enantiomeric purity is crucial, as the (R)-enantiomer of Rocastine is at least 300 times more potent than the (S)-isomer. nih.gov The synthesis of Rocastine enantiomers has been reported to achieve an enantiomeric purity of greater than 99.9%. nih.gov

Control and determination of this high level of purity are accomplished using specialized analytical techniques. veeprho.com While the specific methods used for Rocastine are proprietary, standard practices in the pharmaceutical industry include:

| Analytical Method | Principle | Application in Rocastine Synthesis |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net | This is a primary method for determining the enantiomeric excess (e.e.) of the final product and intermediates, ensuring the final compound meets purity specifications. veeprho.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org | Can be used to assess the enantiomeric ratio of chiral precursors and the final product without the need for physical separation. |

| Polarimetry | Measures the rotation of plane-polarized light caused by a chiral compound. The magnitude and direction of rotation can indicate the enantiomeric composition, provided the specific rotation of the pure enantiomer is known. veeprho.com | A classical method used for qualitative and quantitative assessment of optical purity throughout the synthesis process. |

These methods are essential for quality control during the manufacturing process to ensure the final drug product consists of the desired enantiomer in very high purity. thieme-connect.delibretexts.org

Structural Modifications and Analog Development for Rocastine Derivatives

To explore and optimize the therapeutic properties of Rocastine, structural modifications have been investigated, leading to the development of various analogs. This research is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's biological activity. nih.gov

The development of Rocastine analogs has focused on modifications to different parts of the molecule, including the side chain and the core heterocyclic system. For instance, two analogs of Rocastine were prepared that demonstrated even greater potency than the parent compound. nih.gov Additionally, a derivative where the dimethylamino group on the side chain is replaced by a morpholinyl group has been synthesized. prepchem.com

Conformational analysis and molecular modeling have provided insights into the probable binding conformation of Rocastine at its biological target. It is suggested that Rocastine adopts a boat-like conformation in the oxazepine ring, with the side chain in a quasi-equatorial position and folded back toward the ring system. This conformation allows the pyridine ring, ether oxygen, and the protonated amine of the side chain to align in a manner similar to other classical antihistamines. nih.gov This binding model is a crucial tool for the rational design of new derivatives, guiding chemists in making structural changes that are likely to enhance potency and selectivity. nih.govresearchgate.net

Preclinical Pharmacological Characterization of Rocastine Dihydrochloride

In Vitro Pharmacological Profiling

Assessment of H1 Receptor Antagonistic Activity in Cellular Models

The antihistaminic activity of rocastine (B10874) dihydrochloride (B599025) has been evaluated using radioligand binding assays. In these cellular models, the compound's ability to inhibit the binding of [3H]mepyramine to the histamine (B1213489) H1 receptor in guinea pig cortex was assessed. nih.gov This method provides a quantitative measure of the drug's affinity for the H1 receptor, a key indicator of its potential antihistaminic potency.

Investigation of Receptor Selectivity against Other Receptor Systems

An important aspect of the preclinical evaluation of rocastine dihydrochloride was to determine its selectivity for the H1 receptor over other receptor systems. In vitro studies have demonstrated that rocastine possesses no anticholinergic, antiadrenergic, or antiserotonergic properties. nih.gov This high degree of selectivity is a significant characteristic, as it suggests a lower likelihood of off-target effects that are often associated with older antihistamines. The lack of activity at these other receptors indicates a more targeted therapeutic action.

In Vivo Preclinical Efficacy Studies

Antagonism of Histamine-Induced Responses in Animal Models

In vivo studies in animal models have confirmed the potent antihistaminic effects of this compound. In guinea pigs challenged with a lethal dose of histamine, rocastine was found to be as effective as several established antihistamines, including brompheniramine, chlorpheniramine, pyrilamine (B1676287), and promethazine. nih.gov Notably, it was superior to astemizole, diphenhydramine (B27), terfenadine (B1681261), and oxatomide (B1677844) in this model. nih.gov

Furthermore, rocastine demonstrated a rapid onset of action. It was as effective with a 15-minute pretreatment time as it was with a 1-hour pretreatment time. nih.gov When tested against aerosolized histamine, rocastine was significantly more potent than pyrilamine in preventing histamine-induced prostration at various pretreatment times. nih.gov

Comparative Efficacy in Preclinical Models of Allergic Reactions

The efficacy of this compound was also evaluated in preclinical models of allergic reactions. In guinea pigs, rocastine provided protection from collapse induced by aerosolized antigen. nih.gov In these studies, rocastine was found to be approximately 36 times more potent than diphenhydramine and as potent as oxatomide and terfenadine. nih.gov

| Compound | Relative Potency (vs. Rocastine) |

|---|---|

| Rocastine | Equipotent |

| Brompheniramine | Equipotent |

| Chlorpheniramine | Equipotent |

| Pyrilamine | Equipotent |

| Promethazine | Equipotent |

| Astemizole | Less Potent |

| Diphenhydramine | Less Potent |

| Terfenadine | Less Potent |

| Oxatomide | Less Potent |

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features of this compound that contribute to its high antihistaminic activity. A key finding from these studies is the stereoselectivity of its action. The enantiomers of rocastine were synthesized and evaluated, revealing that the antihistaminic activity resides primarily in one isomer. nih.gov

Enantioselective Differences in Pharmacological Potency

Rocastine possesses a chiral center at the 2-position of its oxazepine ring, leading to the existence of two enantiomers: (R)-rocastine and (S)-rocastine. Preclinical studies have demonstrated a significant difference in the pharmacological potency between these two optical isomers. The antihistaminic activity is predominantly associated with the (R)-enantiomer. nih.gov

Research involving the synthesis and evaluation of rocastine's enantiomers, which were prepared with an enantiomeric purity exceeding 99.9%, revealed that compounds with the R configuration are substantially more potent H1 antagonists than their S counterparts. nih.gov The antihistaminic activity was evaluated using two primary methods: the inhibition of histamine-induced lethality in guinea pigs and the displacement of [3H]mepyramine from its binding sites on the H1 receptors in guinea pig cortex. In this series of compounds, the (R)-enantiomers were found to be at least 300 times more potent than the (S)-isomers, highlighting a pronounced enantioselective preference at the histamine H1 receptor. nih.gov

Enantioselectivity of Rocastine at the H1 Receptor

| Enantiomer | Configuration | Relative Potency | Assessment Method |

|---|---|---|---|

| (R)-rocastine | R | At least 300x more potent than the S isomer | Inhibition of histamine-induced lethality (in vivo); [3H]mepyramine binding assay (in vitro) nih.gov |

| (S)-rocastine | S | Significantly less potent |

This marked stereoselectivity indicates that the three-dimensional arrangement of the molecule is critical for its interaction with the H1 receptor binding site. nih.gov

Influence of Chemical Modifications on H1 Receptor Activity and Selectivity

The structure-activity relationships (SAR) for rocastine and its analogs have been investigated to understand how chemical modifications influence H1 receptor activity and selectivity. Rocastine itself is a potent and selective H1-antagonist, noted for its lack of anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. nih.gov

Studies on analogs of rocastine have provided insights into the key structural features required for high-affinity binding to the H1 receptor. Modifications to different parts of the rocastine molecule, such as the tricyclic ring system and the side chain, have been shown to produce parallel changes in biological activity. acs.org For instance, the synthesis and evaluation of analogs where the thione group (C=S) of rocastine was replaced with an oxygen atom (C=O) resulted in compounds that were still highly potent, indicating that both functionalities are well-tolerated at this position. acs.org

Further modifications to the core structure have helped to delineate the pharmacophore responsible for its antihistaminic effects. The general structure of H1-antihistamines often includes two aryl groups, a connecting atom, and a terminal amine group. slideshare.net In rocastine, the pyridine (B92270) ring and the fused benzene (B151609) ring serve as the aryl moieties. The conformational analysis suggests that the pyridine ring, the ether oxygen of the oxazepine ring, and the protonated side-chain amine are key interaction points with the H1 receptor. nih.gov

Structure-Activity Relationships of Rocastine Analogs

| Structural Modification | Effect on H1 Receptor Activity | Reference |

|---|---|---|

| Replacement of thione (C=S) with lactam (C=O) | Maintained high potency | acs.org |

| Alterations to the side chain length | Can decrease activity if not optimal | slideshare.net |

| Introduction of substituents on aryl rings | Can influence potency and lipophilicity | slideshare.netresearchgate.net |

The high selectivity of rocastine is a crucial aspect of its pharmacological profile. It effectively antagonizes the H1 receptor without significantly interacting with other receptors, which is a desirable characteristic for minimizing side effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rocastine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com While a specific, detailed QSAR equation for rocastine analogs is not publicly documented, molecular modeling and conformational analysis have been employed to understand the structural basis of their activity, which is a foundational component of 3D-QSAR. nih.govacs.org

These computational studies suggest that rocastine can adopt a specific low-energy conformation that is likely its binding form at the histamine H1 receptor. This preferred conformation features a boat-like shape in the oxazepine ring, with the dimethylaminoethyl side chain positioned in a quasi-equatorial orientation and folded back toward the tricyclic system. nih.gov This spatial arrangement allows the key functional groups—the pyridine ring, the ether oxygen, and the protonated amine—to be positioned in a manner that mimics the binding of classical antihistamines. nih.govacs.org

The insights from this molecular modeling are consistent with the observed SAR data. nih.gov For example, the much higher potency of the (R)-enantiomer over the (S)-enantiomer can be explained by this binding model, as the specific three-dimensional orientation of the (R)-isomer allows for a more favorable interaction with the receptor's binding pocket. This modeling approach serves as a predictive tool to rationalize the activity of existing compounds and to guide the design of new, potentially more potent and selective H1-receptor antagonists. nih.govsemanticscholar.org

Advanced Research Directions for Rocastine Dihydrochloride

Development of Novel Synthetic Routes for Enhanced Yield and Purity

The synthesis of Rocastine (B10874), particularly its enantiomerically pure forms, is crucial for its therapeutic efficacy, as studies have shown that the (R)-enantiomer is significantly more potent. nih.gov Traditional synthetic methods, while effective, may present challenges in terms of yield, purity, and environmental impact. Modern synthetic chemistry offers a plethora of strategies that could be applied to develop more efficient and sustainable routes to Rocastine dihydrochloride (B599025).

Recent advancements in the synthesis of pyridine (B92270) derivatives, a core structural motif in Rocastine, have highlighted the utility of transition-metal-catalyzed cross-coupling and cyclization reactions. nih.govsemanticscholar.org These methods could offer more direct and atom-economical approaches to constructing the pyridoxazepine core of Rocastine.

Another innovative approach is the use of enzymatic synthesis . Biocatalysis is increasingly being recognized for its potential in producing chiral compounds with high enantiomeric purity under mild and environmentally friendly conditions. While specific enzymes for Rocastine synthesis have not been reported, the exploration of enzyme libraries for key bond-forming reactions in the Rocastine scaffold could lead to highly selective and sustainable synthetic routes.

Table 1: Potential Modern Synthetic Methodologies for Rocastine Dihydrochloride

| Methodology | Potential Advantages for Rocastine Synthesis |

| Transition-Metal Catalysis | Increased efficiency and atom economy in forming the pyridoxazepine core. nih.govsemanticscholar.org |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for telescoped reactions. mdpi.comuc.ptbohrium.comnih.gov |

| Enzymatic Synthesis | High enantioselectivity for the chiral center, mild reaction conditions, and improved sustainability. |

Exploration of Allosteric Modulation and Biased Agonism at H1 Receptors

The classical understanding of H1 receptor antagonists, including Rocastine, is that they act as competitive inhibitors at the histamine (B1213489) binding site. However, the concepts of allosteric modulation and biased agonism are providing a more nuanced understanding of G protein-coupled receptor (GPCR) pharmacology.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. They can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the affinity and/or efficacy of the endogenous ligand. Investigating whether Rocastine or its analogs could exert allosteric effects on the H1 receptor could open up new therapeutic possibilities, potentially leading to drugs with greater selectivity and fewer side effects.

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. nih.gov While H1 antagonists are traditionally considered inverse agonists, studies on other antihistamines have shown that they can display biased agonism, for instance, by activating the ERK1/2 pathway while blocking the canonical Gαq-mediated signaling. nih.gov Research into the potential biased agonism of this compound could reveal novel mechanisms of action and might explain some of its pharmacological effects beyond simple H1 blockade. Such studies could also guide the design of new ligands with tailored signaling profiles, potentially separating desired therapeutic effects from unwanted side effects. researchgate.net

Investigation of Receptor Dynamics and Conformational Changes Induced by this compound

Understanding the precise molecular interactions between Rocastine and the H1 receptor is fundamental to its rational drug design. Conformational analysis and molecular modeling studies have suggested a likely binding conformation for Rocastine, where the oxazepine ring adopts a boat-like conformation and the side chain folds back towards the ring. nih.gov This conformation is thought to mimic the binding of classical antihistamines. nih.gov

Advanced biophysical and computational techniques can provide a more dynamic and detailed picture of this interaction. High-resolution crystal structures or cryo-electron microscopy (cryo-EM) studies of the H1 receptor in complex with Rocastine would be invaluable for visualizing the exact binding pose and the conformational changes induced in the receptor upon ligand binding. nih.gov

Molecular dynamics (MD) simulations can complement these structural studies by providing insights into the dynamic behavior of the Rocastine-H1 receptor complex over time. rsc.orgnih.gov These simulations can help to identify key amino acid residues involved in binding and to understand how Rocastine stabilizes specific receptor conformations. rsc.orgnih.gov Such detailed knowledge of receptor dynamics can inform the design of next-generation antagonists with improved affinity and kinetic properties, such as a longer residence time at the receptor, which has been correlated with prolonged in vivo efficacy for some antihistamines. frontiersin.org

Application of Cheminformatics and Machine Learning in Rocastine Analog Design

The design of novel analogs of Rocastine with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles, can be significantly accelerated by the use of cheminformatics and machine learning (ML) . nih.govnih.govconsensus.appdntb.gov.ua These computational tools can analyze large datasets of chemical structures and biological activities to build predictive models that can guide the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of Rocastine and its analogs with their H1 receptor affinity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing for the prioritization of the most promising candidates.

Virtual screening techniques, such as molecular docking, can be used to screen large libraries of virtual compounds for their potential to bind to the H1 receptor. rsc.orgresearchgate.netresearchgate.net By using a homology model or a crystal structure of the H1 receptor, it is possible to predict the binding mode and affinity of novel Rocastine analogs, thereby identifying compounds with a high probability of being active.

Table 2: Cheminformatics and Machine Learning Approaches for Rocastine Analog Design

| Technique | Application in Rocastine Analog Design |

| QSAR | Predict the H1 receptor affinity of novel analogs based on their chemical structure. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of virtual compounds to the H1 receptor. rsc.orgresearchgate.netresearchgate.net |

| Machine Learning | Generate novel Rocastine analogs with optimized bioactivity, selectivity, and pharmacokinetic properties. nih.govnih.govroche.com |

Pharmacogenomic and Receptor Polymorphism Studies related to H1 Receptor Interaction

The individual response to antihistamines can vary significantly, and this variability can be partly attributed to genetic factors. nih.govPharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. nih.gov For H1 antagonists, polymorphisms in the gene encoding the H1 receptor (HRH1) can affect the efficacy and side effects of these drugs. nih.govnih.govresearchgate.net

Several single nucleotide polymorphisms (SNPs) in the HRH1 gene have been identified and associated with altered responses to antihistamine therapy in allergic diseases. nih.gov For instance, certain genotypes have been linked to increased efficacy of H1-antihistamines in patients with allergic rhinitis. nih.gov Conversely, other genetic variations may be associated with a poorer response or an increased susceptibility to adverse effects. researchgate.net

While specific pharmacogenomic studies on this compound are lacking, this represents a critical area for future research. Investigating the influence of HRH1 polymorphisms on the therapeutic outcomes of Rocastine could pave the way for a more personalized approach to antihistamine therapy. By identifying patients who are most likely to benefit from Rocastine based on their genetic profile, clinicians could optimize treatment strategies and improve patient outcomes. nih.gov

Q & A

Basic: How to validate the identity and purity of Rocastine dihydrochloride in synthetic batches?

Answer:

Validate identity using spectroscopic methods (e.g., NMR for structural confirmation, FTIR for functional groups) and chromatographic techniques (HPLC with >99% purity thresholds). For novel batches, compare retention times against reference standards and quantify impurities via mass spectrometry. Ensure reproducibility by adhering to protocols for known compound characterization, including elemental analysis and melting point determination .

Basic: What are the recommended handling and storage protocols for this compound in laboratory settings?

Answer:

Use PPE (gloves, lab coats, eye protection) and work in a fume hood to minimize inhalation risks. Store at 2–8°C in airtight, light-resistant containers. Avoid contact with incompatible materials (strong acids/oxidizers) and monitor stability under controlled humidity . Regularly review Safety Data Sheets (SDS) for updates on hazard mitigation .

Advanced: How to design dose-response studies to assess this compound's therapeutic window?

Answer:

Implement factorial design (e.g., 3×2 matrices) to test multiple variables (dose, administration route, exposure time). Use nonlinear regression models to calculate EC50/IC50 values and identify toxicity thresholds. Validate results across in vitro (cell viability assays) and in vivo (murine models) systems, ensuring statistical power through replicates and blinded controls .

Advanced: How to resolve contradictions in this compound's cellular assay data across studies?

Answer:

Apply the MIACARM framework to standardize metadata (e.g., cell line passage numbers, assay conditions). Conduct sensitivity analyses to identify confounding variables (e.g., batch effects, solvent concentrations). Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) and perform meta-analyses to reconcile discrepancies .

Basic: What analytical methods are suitable for quantifying this compound degradation products?

Answer:

Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to track degradation. Identify major byproducts via high-resolution mass spectrometry and quantify them against validated reference standards. Report degradation kinetics using Arrhenius equations to predict shelf-life .

Advanced: How to optimize this compound's pharmacokinetic profile in preclinical models?

Answer:

Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulations with permeability enhancers (e.g., chitosan nanoparticles) and assess bioavailability via LC-MS/MS plasma profiling. Compare AUC and Cmax values across species to guide clinical translation .

Basic: What safety assessments are critical before advancing this compound to in vivo studies?

Answer:

Conduct acute toxicity assays (e.g., zebrafish embryo models) and genotoxicity screens (Ames test). Evaluate organ-specific risks using histopathology in rodent models and monitor for carcinogenicity signals per OSHA guidelines .

Advanced: How to integrate omics data to elucidate this compound's mechanism of action?

Answer:

Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling post-treatment. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks. Validate targets via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity measurements .

Basic: How to ensure reproducibility in this compound's bioactivity assays?

Answer:

Standardize protocols using CLIA-certified cell lines and prequalified reagents. Include internal controls (e.g., reference inhibitors) and validate inter-lab reproducibility via ring trials. Document all variables (e.g., incubation times, serum batches) in supplemental materials .

Advanced: What ethical considerations apply to human trials involving this compound?

Answer:

Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Ensure informed consent includes data on preclinical toxicity and potential off-target effects. Design Phase I trials with adaptive dosing and real-time pharmacokinetic monitoring to minimize participant harm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.